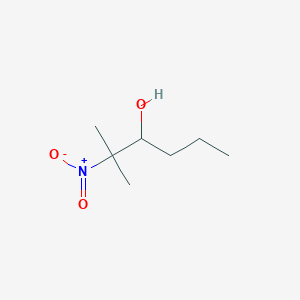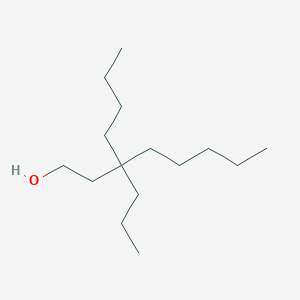
3-Butyl-3-propyloctan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-propyloctan-1-ol is an organic compound with the molecular formula C15H32O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a long carbon chain. This compound is part of a larger family of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-propyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-octene with butylmagnesium bromide, followed by the addition of propylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
3-Butyl-3-propyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-butyl-3-propyloctanal or 3-butyl-3-propyloctanoic acid.
Reduction: Formation of 3-butyl-3-propyloctane.
Substitution: Formation of 3-butyl-3-propyloctyl chloride or bromide.
科学研究应用
3-Butyl-3-propyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 3-Butyl-3-propyloctan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. In biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase, leading to the formation of aldehydes and acids.
相似化合物的比较
Similar Compounds
3-Butyl-3-propyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Butyl-3-propyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more susceptible to oxidation.
3-Butyl-3-propyloctanoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
3-Butyl-3-propyloctan-1-ol is unique due to its specific structure, which combines a long carbon chain with a hydroxyl group. This combination gives it distinct physical and chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
属性
CAS 编号 |
6637-51-0 |
|---|---|
分子式 |
C15H32O |
分子量 |
228.41 g/mol |
IUPAC 名称 |
3-butyl-3-propyloctan-1-ol |
InChI |
InChI=1S/C15H32O/c1-4-7-9-12-15(10-6-3,13-14-16)11-8-5-2/h16H,4-14H2,1-3H3 |
InChI 键 |
ZYVRVNJIOGOMLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCC)(CCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
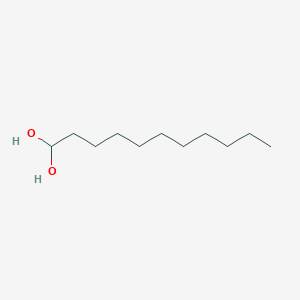
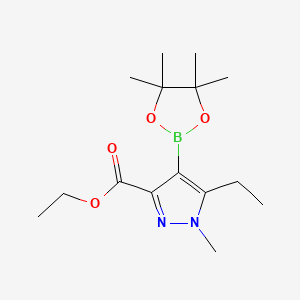

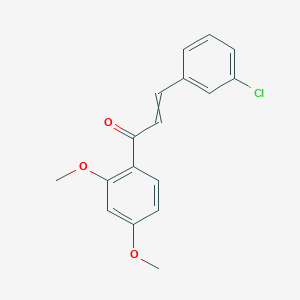
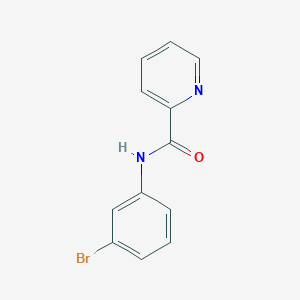
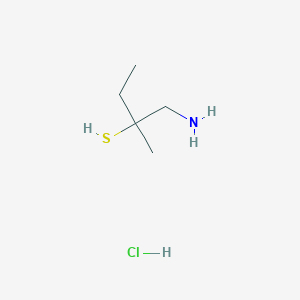
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
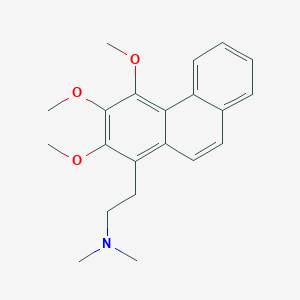
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
